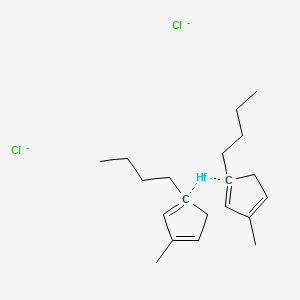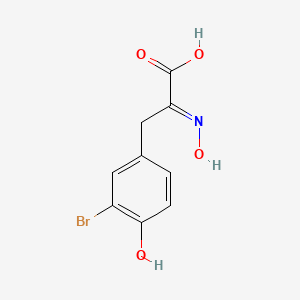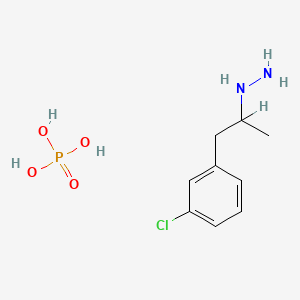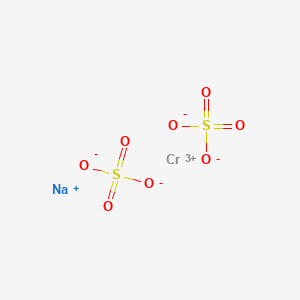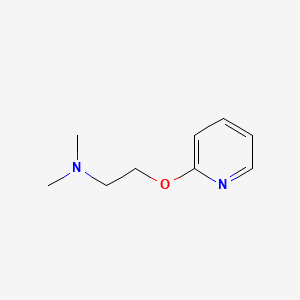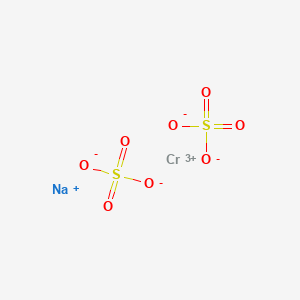
Chromium(3+) sodium disulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+) sodium disulphate, also known as sulfuric acid chromium sodium salt, is a compound that contains chromium in its +3 oxidation state. This compound is part of a larger family of chromium compounds, which are known for their diverse chemical properties and applications. This compound is particularly notable for its use in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Chromium(3+) sodium disulphate can be synthesized through several methods. One common method involves the reaction of chromium(III) sulfate with sodium sulfate under controlled conditions. The reaction typically requires an aqueous medium and is carried out at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chromium ore, which is processed to extract chromium(III) compounds. These compounds are then reacted with sodium sulfate in large-scale reactors. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity of the final product.
化学反応の分析
Types of Reactions
Chromium(3+) sodium disulphate undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under certain conditions, such as in the presence of strong oxidizing agents like sodium persulfate.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents like sulfur dioxide.
Substitution: Ligand exchange reactions can occur, where water molecules in the coordination sphere of chromium(III) are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation: Sodium persulfate is commonly used as an oxidizing agent, with the reaction typically carried out at elevated temperatures.
Reduction: Sulfur dioxide is used as a reducing agent, often in an acidic medium.
Substitution: Ligand exchange reactions can be facilitated by heating the solution or by adding excess ligands.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromate and dichromate.
Reduction: Chromium(III) compounds, such as chromium(III) sulfate.
Substitution: Complexes with different ligands, such as chromium(III) chloride or chromium(III) sulfate complexes.
科学的研究の応用
Chromium(3+) sodium disulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential role in biological systems, particularly in relation to its effects on enzyme activity and cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role in glucose metabolism and its potential use in treating diabetes.
Industry: Used in the production of pigments, tanning agents, and corrosion inhibitors.
作用機序
The mechanism by which chromium(3+) sodium disulphate exerts its effects involves its interaction with various molecular targets and pathways. One key target is the beta subunit of mitochondrial ATP synthase, where chromium(III) can influence cellular energy production and metabolic regulation. Additionally, chromium(III) is known to enhance insulin sensitivity and improve glucose metabolism, which is particularly relevant in the context of diabetes research.
類似化合物との比較
Chromium(3+) sodium disulphate can be compared with other chromium(III) compounds, such as:
Chromium(III) chloride: Similar in terms of oxidation state and coordination chemistry but differs in its specific applications and reactivity.
Chromium(III) sulfate: Shares some similarities in terms of chemical properties but is used in different industrial processes.
Chromium(III) oxide: A stable oxide form of chromium(III) with distinct physical and chemical properties.
This compound is unique in its combination of properties, making it particularly useful in specific industrial and research applications.
特性
CAS番号 |
36221-65-5 |
|---|---|
分子式 |
CrNaO8S2 |
分子量 |
267.12 g/mol |
IUPAC名 |
sodium;chromium(3+);disulfate |
InChI |
InChI=1S/Cr.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
InChIキー |
MILMJAFFMWCPLL-UHFFFAOYSA-J |
正規SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

